molecular formula C13H19N B586065 3-(3-Phenylpropyl)pyrrolidine CAS No. 1220038-62-9

3-(3-Phenylpropyl)pyrrolidine

Cat. No.: B586065
CAS No.: 1220038-62-9
M. Wt: 189.302
InChI Key: BBCWYWYDYSDMAZ-UHFFFAOYSA-N
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Description

3-(3-Phenylpropyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a phenylpropyl group at the third position

Scientific Research Applications

3-(3-Phenylpropyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Safety and Hazards

3-(3-Phenylpropyl)pyrrolidine is considered hazardous. It is classified as a flammable liquid and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled .

Future Directions

Pyrrolidine derivatives, including 3-(3-Phenylpropyl)pyrrolidine, have shown promise in various areas of pharmacology. They are present in many natural products and pharmacologically important agents, making them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Future research could focus on exploring new synthetic strategies and investigating the biological activities of these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Phenylpropyl)pyrrolidine typically involves the reaction of pyrrolidine with 3-phenylpropyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Phenylpropyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitro-substituted derivatives.

Comparison with Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing ring without any substituents.

    3-Phenylpyrrolidine: A pyrrolidine ring substituted with a phenyl group at the third position.

    3-(3-Phenylpropyl)piperidine: A piperidine ring substituted with a phenylpropyl group at the third position.

Comparison: 3-(3-Phenylpropyl)pyrrolidine is unique due to the presence of both the pyrrolidine ring and the phenylpropyl group, which confer distinct chemical and biological properties. Compared to pyrrolidine, it has enhanced steric and electronic effects due to the phenylpropyl group. Compared to 3-phenylpyrrolidine, it has a longer alkyl chain, which may influence its reactivity and interactions with biological targets. Compared to 3-(3-Phenylpropyl)piperidine, it has a different ring size, which can affect its conformational flexibility and binding affinity.

Properties

IUPAC Name

3-(3-phenylpropyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-2-5-12(6-3-1)7-4-8-13-9-10-14-11-13/h1-3,5-6,13-14H,4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCWYWYDYSDMAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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